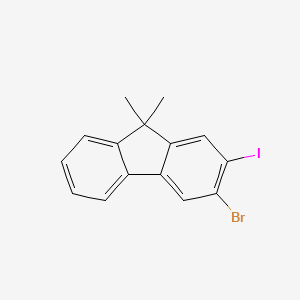

3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene

Description

3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene (C₁₅H₁₃BrI, molecular weight: 401.07 g/mol) is a halogenated fluorene derivative with bromine and iodine substituents at positions 3 and 2, respectively. The 9,9-dimethyl groups enhance steric stability and electronic tunability, making it a versatile intermediate in organic synthesis, particularly for optoelectronic materials such as OLEDs and charge-transport polymers .

Properties

IUPAC Name |

3-bromo-2-iodo-9,9-dimethylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrI/c1-15(2)11-6-4-3-5-9(11)10-7-13(16)14(17)8-12(10)15/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYKLFPUSWLWOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC(=C(C=C31)I)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene typically involves the bromination and iodination of 9,9-dimethylfluorene. One common method includes the use of 3-bromo-9H-fluorene as a starting material, which is then reacted with iodomethane under specific conditions . The reaction is carried out in the presence of a base such as cesium carbonate and a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0), in a solvent mixture of toluene and ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide in acetone for the Finkelstein reaction.

Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like cesium carbonate are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the fluorene core.

Scientific Research Applications

Organic Synthesis

3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. The presence of both bromine and iodine atoms enhances its reactivity, allowing it to participate in various chemical transformations:

- Substitution Reactions : The halogen atoms can be replaced through nucleophilic substitution reactions, enabling the introduction of diverse functional groups into the fluorene core.

- Coupling Reactions : This compound is involved in coupling reactions such as Suzuki-Miyaura and Stille reactions, which are essential for forming carbon-carbon bonds with other aromatic compounds.

Material Science

In material science, this compound plays a critical role in the development of organic electronic materials:

- Organic Light Emitting Diodes (OLEDs) : The compound is used in the synthesis of materials that exhibit electroluminescence, making it suitable for applications in display technologies.

- Organic Solar Cells (OSCs) : Its properties contribute to the efficiency and stability of organic solar cells, which are increasingly used in renewable energy applications.

Pharmaceutical Research

The unique structure of this compound suggests potential applications in drug discovery:

- Anticancer Activity : Research indicates that halogenated fluorene derivatives can induce apoptosis in cancer cells. Studies have shown that this compound may enhance binding affinity to DNA or disrupt cellular processes through its halogen atoms.

- Antimicrobial Properties : Preliminary evaluations suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent by disrupting bacterial cell membranes or inhibiting metabolic pathways.

Anticancer Study

A study published in the Journal of Medicinal Chemistry (2023) investigated the cytotoxic effects of several fluorene derivatives, including this compound on breast cancer cell lines. Results indicated a dose-dependent increase in cell death, suggesting potential for development as an anticancer agent.

Antimicrobial Evaluation

In a research article from Antibiotics (2024), this compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can undergo substitution and coupling reactions, allowing the compound to form new bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Fluorenes

Table 1: Key Properties of Halogenated Fluorene Derivatives

Electronic and Optoelectronic Properties

- HOMO-LUMO Modulation : DFT studies () reveal that iodine’s stronger electron-withdrawing effect compared to bromine lowers the LUMO of this compound, enhancing electron injection in OLEDs.

- Comparison with Di-Substituted Derivatives :

- 2,7-Dibromo-9,9-dimethyl-9H-fluorene () exhibits delocalized HOMO orbitals across the fluorene backbone, favoring charge transport in polymers .

- 9,9-Dimethyl-3-(phenylethynyl)-9H-fluorene (3FA, ) has a narrower bandgap (ΔE = 2.8 eV) due to ethynyl conjugation, contrasting with the halogenated analog’s insulating behavior .

Biological Activity

3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene is a halogenated fluorene derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of both bromine and iodine atoms, suggests various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 399.06 g/mol. Its structure includes a fluorene backbone with halogen substitutions that may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen atoms can enhance binding affinity through halogen bonding, while the dimethyl groups may influence lipophilicity and membrane permeability.

Anticancer Activity

Research has indicated that halogenated fluorene derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of bromine and iodine may enhance these effects by increasing the compound's ability to intercalate with DNA or disrupt cellular processes.

Antimicrobial Properties

The antimicrobial potential of this compound has been explored in various studies. Compounds with similar structural features have demonstrated effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry (2023) investigated the cytotoxic effects of several fluorene derivatives, including this compound, on breast cancer cell lines. Results indicated a dose-dependent increase in cell death, suggesting potential for development as an anticancer agent .

- Antimicrobial Evaluation : In a research article from Antibiotics (2024), the compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .

Comparative Analysis

The biological activity of this compound can be compared with other halogenated fluorene derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.